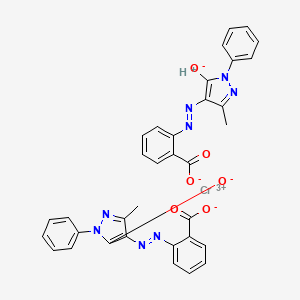![molecular formula C15H11BF2O3 B1141581 1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone CAS No. 119634-42-3](/img/structure/B1141581.png)
1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structure of this compound, which includes a difluoroboryloxy group and a benzo[f]chromen moiety, contributes to its distinctive chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzo[f]chromen core: This can be achieved through a cyclization reaction of appropriate starting materials, such as 2-hydroxyacetophenone and salicylaldehyde, under acidic or basic conditions.
Introduction of the difluoroboryloxy group: This step involves the reaction of the benzo[f]chromen intermediate with a difluoroborylating agent, such as difluoroborane etherate, in the presence of a suitable base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学研究应用
1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
作用机制
The mechanism of action of 1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroboryloxy group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the benzo[f]chromen moiety can interact with cellular receptors, influencing signaling pathways and cellular responses.
相似化合物的比较
Similar Compounds
1-(1-benzofuran-2-yl)ethanone: A structurally similar compound with a benzofuran core but lacking the difluoroboryloxy group.
3-acetyl-2H-chromen-2-one: Another related compound with a chromen core and an acetyl group.
Uniqueness
1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone is unique due to the presence of the difluoroboryloxy group, which imparts distinct chemical properties and reactivity. This group enhances the compound’s ability to interact with biological targets and participate in various chemical reactions, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
1-(1-difluoroboranyloxy-3H-benzo[f]chromen-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BF2O3/c1-9(19)12-8-20-13-7-6-10-4-2-3-5-11(10)14(13)15(12)21-16(17)18/h2-7H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHIKZHICREPOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OC1=C(COC2=C1C3=CC=CC=C3C=C2)C(=O)C)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BF2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
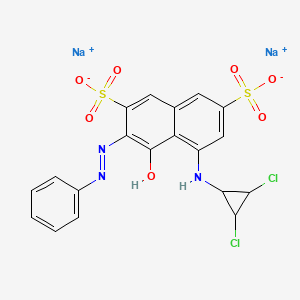

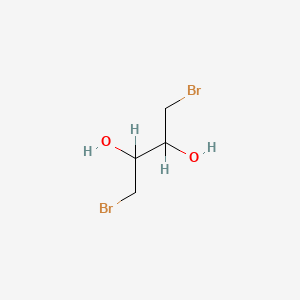
![4-Amino-N-[2-[(2-sulfooxy)ethyl]sulfonyl]ethyl]benzamide](/img/structure/B1141506.png)
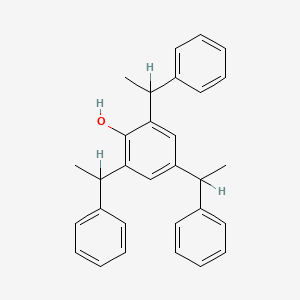
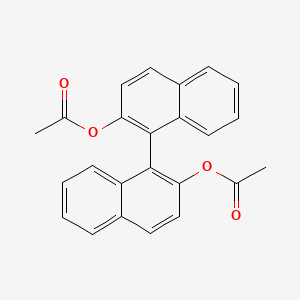
![1H-Pyrrolo[3,4-c]pyridine-2,7a-dicarboxylic acid, hexahydro-, 2-(1,1-dimethylethyl) 7a-ethyl ester, (3aR,7aS)-](/img/structure/B1141513.png)

